![molecular formula C14H19N3O4 B5886013 3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Temozolomide and is used in the treatment of brain tumors.
作用機序
Temozolomide works by alkylating the DNA of cancer cells, leading to the formation of adducts that cause DNA damage. This damage triggers the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis. Temozolomide is particularly effective in the treatment of brain tumors due to its ability to cross the blood-brain barrier.
Biochemical and Physiological Effects:
Temozolomide has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. Temozolomide has also been found to affect the expression of several genes involved in cell cycle regulation and DNA repair.
実験室実験の利点と制限
Temozolomide has several advantages for lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for studying the DNA damage response pathway. Temozolomide is also relatively easy to synthesize, making it readily available for use in experiments. However, Temozolomide has some limitations for lab experiments. It is a cytotoxic compound and can be hazardous to handle. Additionally, its effectiveness can be influenced by factors such as the DNA repair capacity of cells.
将来の方向性
There are several future directions for research on Temozolomide. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Temozolomide. Additionally, there is a need for further research on the mechanism of action of Temozolomide and its effects on the DNA damage response pathway.
Conclusion:
Temozolomide is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a well-established compound with a known mechanism of action and has been found to be effective in the treatment of brain tumors. Further research is needed to improve its efficacy and reduce its toxicity, as well as to identify biomarkers that can predict the response of cancer cells to Temozolomide.
合成法
Temozolomide is synthesized by the reaction of 3-methyl-4-nitrobenzoic acid with N-methylmorpholine and thionyl chloride. The resulting compound is then treated with ethylenediamine to form Temozolomide. This synthesis method is efficient and has been widely used in the pharmaceutical industry.
科学的研究の応用
Temozolomide is used in scientific research for its potential applications in cancer treatment. It has been found to be effective in the treatment of brain tumors, particularly glioblastoma multiforme. Temozolomide works by damaging the DNA of cancer cells, leading to their death. It has also been found to have potential applications in the treatment of other types of cancer, such as melanoma and lymphoma.
特性
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11-3-2-4-12(13(11)17(19)20)14(18)15-5-6-16-7-9-21-10-8-16/h2-4H,5-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUZSYNJCSCOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
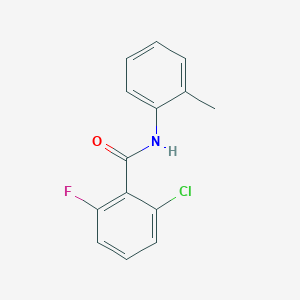
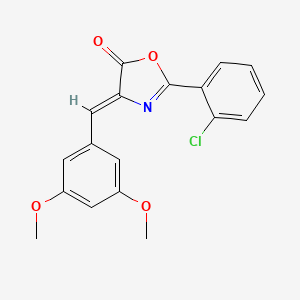
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)
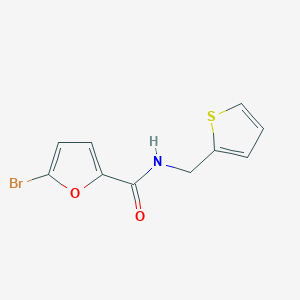
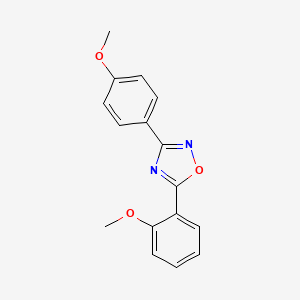
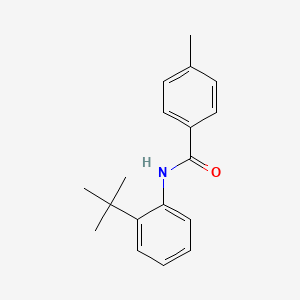
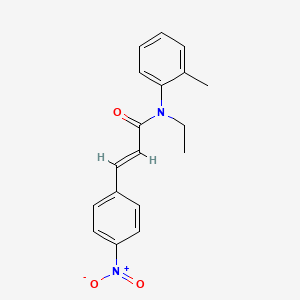

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)